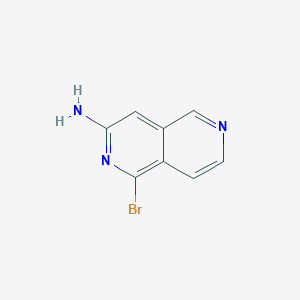

1-Bromo-2,6-naphthyridin-3-amine

Description

Fundamental Principles of Naphthyridine Heterocyclic Chemistry

Naphthyridines, also known as pyridopyridines, are a class of diazanaphthalenes composed of two fused pyridine (B92270) rings. mdpi.comnih.gov There are six possible positional isomers for the naphthyridine core, distinguished by the location of the two nitrogen atoms in the bicyclic framework. nih.govbenthamdirect.com The 2,6-naphthyridine (B1209661) isomer is one of these six structures. benthamdirect.com

These compounds can be obtained from natural sources, such as plants and marine organisms, or created through synthetic routes. nih.govbenthamdirect.commdpi.com The chemistry of 2,6-naphthyridine, in particular, was comparatively less studied in the early years of heterocyclic chemistry, but has since become an important scaffold. cdnsciencepub.com The broad spectrum of biological activities associated with 2,6-naphthyridine derivatives is a primary driver for the development of new compounds based on this structure. benthamdirect.com Research has shown that these compounds can exhibit anticancer and antimicrobial properties, as well as effects on the central nervous system. benthamdirect.com

Table 1: Properties of the Parent Compound: 2,6-Naphthyridine

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆N₂ |

| Molecular Weight | 130.15 g/mol |

| CAS Number | 253-50-9 |

| Melting Point | 118-119 °C |

Data sourced from PubChem CID 136067 and other chemical databases. cdnsciencepub.comnih.gov

Strategic Importance of Halogenated Heterocycles in Organic Synthesis

Halogenated heterocycles are organic compounds containing a ring with at least one non-carbon atom and one or more attached halogen atoms (F, Cl, Br, I). sigmaaldrich.commerckmillipore.com These molecules are of immense strategic importance in organic synthesis, serving as versatile building blocks for the construction of more complex molecular architectures. sigmaaldrich.commerckmillipore.comscribd.com

The utility of halogenated heterocycles stems from the reactivity of the carbon-halogen bond. The halogen atom acts as an effective "handle" that can be replaced or modified through various chemical reactions. sigmaaldrich.com Of particular importance are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, which have become indispensable tools in medicinal chemistry for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov

The choice of halogen is critical, as it influences the reactivity of the substrate. Bromo-substituted heterocycles, for instance, often provide an optimal balance of reactivity and stability, making them ideal for a wide range of synthetic transformations, including cross-coupling and lithiation methodologies. merckmillipore.comresearchgate.net This controlled reactivity allows for the selective functionalization of heterocyclic cores, which is a key strategy in drug discovery and the synthesis of fine chemicals. rsc.orgrsc.org

Table 2: Key Synthetic Reactions Utilizing Halogenated Heterocycles

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Coupling | A palladium-catalyzed reaction forming a C-C bond between an organohalide and an organoboron compound. rsc.orgnih.gov |

| Buchwald-Hartwig Amination | A palladium-catalyzed reaction forming a C-N bond between an organohalide and an amine. nih.gov |

| Heck Reaction | A palladium-catalyzed reaction forming a C-C bond between an organohalide and an alkene. nih.gov |

| Stille Coupling | A palladium-catalyzed reaction forming a C-C bond between an organohalide and an organotin compound. mdpi.com |

| Nucleophilic Aromatic Substitution | Replacement of a halogen on an electron-deficient aromatic ring by a nucleophile. mdpi.com |

Position of 1-Bromo-2,6-naphthyridin-3-amine within Contemporary Heterocyclic Research

1-Bromo-2,6-naphthyridin-3-amine is a bifunctional molecule that occupies a strategic position in modern heterocyclic research. It combines the reactive features of a halogenated heterocycle with the nucleophilic and directing properties of an amino group, making it a valuable intermediate for synthetic chemists.

A key synthesis method for this compound involves the cyclization of 4-cyano-3-pyridylacetonitrile using anhydrous hydrogen bromide, which yields 3-amino-1-bromo-2,6-naphthyridine directly. This accessibility makes it a practical starting point for further chemical exploration.

The compound serves as a foundational building block for more complex 2,6-naphthyridine derivatives. The bromine atom at the 1-position is primed for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents. nih.gov Simultaneously, the amino group at the 3-position can be modified or can influence the electronic properties of the heterocyclic system. For instance, 3-amino-1-bromo-2,6-naphthyridine can be converted into 1,3-dibromo-2,6-naphthyridine through diazotization, which can then be further transformed into the unsubstituted 2,6-naphthyridine core. This highlights its role as a versatile precursor in multi-step synthetic sequences.

Contemporary research on the 2,6-naphthyridine scaffold has identified its potential in developing selective inhibitors for protein kinases, which are crucial targets in cancer therapy. nih.govacs.org Derivatives have been investigated as inhibitors of Protein Kinase C (PKC) isozymes researchgate.net and as selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors for treating hepatocellular carcinoma. nih.govacs.org 1-Bromo-2,6-naphthyridin-3-amine is a key starting material for accessing the diverse chemical space required for such medicinal chemistry programs.

Research Aims and Scope for 1-Bromo-2,6-naphthyridin-3-amine Investigations

The primary research aim for investigations involving 1-Bromo-2,6-naphthyridin-3-amine is its utilization as a versatile scaffold for the synthesis of novel and functionally diverse molecules. The scope of this research is broad, encompassing several key areas:

Synthesis of Novel Derivatives : The principal focus is on leveraging the two functional groups of the molecule. The bromo group at position C1 is an ideal site for introducing complexity via palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov The amino group at C3 provides another point for modification, such as acylation or alkylation, to further diversify the molecular structure.

Medicinal Chemistry and Drug Discovery : A significant goal is the development of new therapeutic agents. Given the demonstrated potential of the 2,6-naphthyridine core in targeting protein kinases researchgate.netnih.gov, research aims to create libraries of derivatives starting from 1-Bromo-2,6-naphthyridin-3-amine. These libraries can then be screened against various biological targets to identify new lead compounds for drug development programs.

Development of Synthetic Methodologies : The compound serves as a valuable substrate for developing and refining synthetic methods. Its specific electronic and steric properties can be used to test the limits and applicability of new cross-coupling catalysts and reaction conditions, particularly for complex, nitrogen-rich heterocyclic systems. This contributes to the broader field of organic synthesis by expanding the toolkit available to chemists.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,6-naphthyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-8-6-1-2-11-4-5(6)3-7(10)12-8/h1-4H,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIQIUBGAYVLLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=CC(=NC(=C21)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3611-11-8 | |

| Record name | 3-Amino-1-bromo-2,6-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 2,6 Naphthyridin 3 Amine and Its Core Scaffold

Retrosynthetic Analysis of 1-Bromo-2,6-naphthyridin-3-amine

A retrosynthetic analysis of 1-Bromo-2,6-naphthyridin-3-amine (III) reveals that the most logical disconnection points are the bonds forming the second pyridine (B92270) ring. This leads back to a substituted pyridine precursor, specifically a pyridylacetonitrile derivative. The key transformation is an intramolecular cyclization. The analysis suggests that a commercially available or readily synthesized cyanopyridylacetonitrile would be an ideal starting material. The bromo and amino functionalities on the newly formed ring can be envisioned as being installed during or after the cyclization step. For instance, the use of a bromine-containing reagent during cyclization could directly lead to the desired bromo-substituted product.

Direct Synthesis Routes to 1-Bromo-2,6-naphthyridin-3-amine

Direct synthesis of 1-Bromo-2,6-naphthyridin-3-amine has been successfully achieved through the cyclization of pyridylacetonitrile precursors. derpharmachemica.comscispace.com

Cyclization Strategies from Pyridylacetonitrile Precursors

A prominent method for constructing the 2,6-naphthyridine (B1209661) ring system involves the cyclization of pyridylacetonitrile derivatives. derpharmachemica.comscispace.com This approach has proven effective for the synthesis of various substituted 2,6-naphthyridines.

The starting material, 4-Cyano-3-pyridylacetonitrile (II), is a key precursor for the synthesis of 1-Bromo-2,6-naphthyridin-3-amine (III). derpharmachemica.com The cyclization of this dinitrile is a critical step in forming the bicyclic 2,6-naphthyridine core. The reaction mechanism likely involves the nucleophilic attack of the nitrogen atom of the cyano group at the 4-position of the pyridine ring onto the carbon atom of the side-chain cyano group. derpharmachemica.com The electron-withdrawing nature of the ring nitrogen atom is believed to make the cyano nitrogen at position 4 less susceptible to protonation compared to the side-chain cyano group, thus directing the cyclization to form the desired isomer. derpharmachemica.com

Anhydrous hydrogen bromide plays a crucial role in the cyclization of 4-Cyano-3-pyridylacetonitrile (II) to yield 3-amino-1-bromo-2,6-naphthyridine (III). derpharmachemica.comscispace.com When anhydrous hydrogen bromide is bubbled through a cooled solution of the starting material in an inert solvent like dry ether, it facilitates the ring closure. derpharmachemica.com The hydrogen bromide likely protonates the nitrile groups, activating them for the intramolecular reaction. This method has been shown to produce the desired product in good yields. derpharmachemica.comscispace.com It is noteworthy that while anhydrous hydrogen bromide is effective, cyclization can also be achieved using 30% hydrobromic acid in acetic acid. thieme-connect.de

Optimizations of Reaction Conditions for Enhanced Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of 1-Bromo-2,6-naphthyridin-3-amine. Key parameters that can be adjusted include temperature, reaction time, and the choice of solvent.

For the cyclization of 4-Cyano-3-pyridylacetonitrile using anhydrous hydrogen bromide, the reaction is typically carried out at low temperatures, between -50°C and 0°C. derpharmachemica.comscispace.com After the reaction is complete, the mixture is carefully neutralized, often with a sodium bicarbonate solution, to precipitate the product. derpharmachemica.com The crude product can then be purified by recrystallization from a suitable solvent, such as methanol (B129727) or a methylene (B1212753) chloride-hexane mixture, to obtain yellow needles of 3-amino-1-bromo-2,6-naphthyridine. derpharmachemica.comscispace.com

| Parameter | Condition | Yield (%) | Reference |

| Starting Material | 4-Cyano-3-pyridylacetonitrile | 80.3 | derpharmachemica.com |

| Reagent | Anhydrous Hydrogen Bromide | derpharmachemica.com | |

| Solvent | Dry Ether | derpharmachemica.com | |

| Temperature | -50°C to 0°C | derpharmachemica.com | |

| Work-up | Sodium Bicarbonate Solution | derpharmachemica.com | |

| Purification | Recrystallization from Methanol | derpharmachemica.com |

Green Chemistry Approaches in 2,6-Naphthyridine Synthesis

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods. Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions. derpharmachemica.comderpharmachemica.com

A microwave-promoted method has been developed for the synthesis of 2,6-naphthyridine and its derivatives, including 1-Bromo-2,6-naphthyridin-3-amine, from 4-cyano-3-pyridylacetonitrile. derpharmachemica.comderpharmachemica.com This approach offers an efficient and eco-friendly alternative to conventional heating methods. The use of microwave irradiation can significantly accelerate the cyclization reaction, providing the desired products in excellent yields and high purity under environmentally friendly conditions. derpharmachemica.comderpharmachemica.com This green approach aligns with the principles of sustainable chemistry by reducing energy consumption and potentially minimizing the use of hazardous solvents. derpharmachemica.com

Further advancements in green chemistry for naphthyridine synthesis include the use of water as a solvent and catalyst-free conditions for certain multi-component reactions, highlighting the ongoing efforts to make the synthesis of these important heterocycles more sustainable. bohrium.comacs.org

Alternative Synthetic Pathways for Related Naphthyridine Amino-Bromo Derivatives

While microwave assistance is a preferred method for 1-Bromo-2,6-naphthyridin-3-amine, other synthetic routes exist for related bromo-amino naphthyridine isomers. For the isomeric 1,5-naphthyridines, syntheses have been described starting from precursors like 2-hydroxy-1,5-naphthyridine or 3-amino-5-bromopyridine. researchgate.net The amination of bromo-1,5-naphthyridines using potassium amide in liquid ammonia (B1221849) typically yields a mixture of 3-amino- and 4-amino-1,5-naphthyridine. researchgate.net

For derivatives of the 2,6-naphthyridine core, such as 3-amino-1-bromo-4-methyl-2,6-naphthyridine, the synthesis follows a pathway analogous to the parent compound, starting with the appropriately substituted pyridylacetonitrile. rroij.comcdnsciencepub.com This amino-bromo derivative can then be converted into other derivatives. For example, diazotization with sodium nitrite (B80452) in hydrobromic acid replaces the amino group with a second bromine atom, yielding 1,3-dibromo-4-methyl-2,6-naphthyridine. cdnsciencepub.com

Furthermore, multicomponent reactions represent a versatile strategy for accessing diverse naphthyridine scaffolds. A three-component condensation of substituted 2-aminopyridines, an active methylene compound (like malononitrile), and an aldehyde, catalyzed by a Lewis acid such as N-bromosulfonamide, provides a single-step, facile route to substituted 1,8-naphthyridines under mild, room-temperature conditions. organic-chemistry.org

Purity Assessment and Isolation Techniques for 1-Bromo-2,6-naphthyridin-3-amine

The isolation and purification of 1-Bromo-2,6-naphthyridin-3-amine are crucial for obtaining a high-purity final product. Following the synthesis, the crude product is typically obtained as a yellow precipitate. derpharmachemica.com The primary method for purification is recrystallization. derpharmachemica.comrroij.com

Reports indicate that recrystallizing the crude product from methanol yields yellow needles with a melting point of 199.5°C (with decomposition). derpharmachemica.com An alternative recrystallization solvent system is a mixture of methylene chloride and hexane, which is particularly used for the 4-methyl derivative. rroij.comscispace.com

The purity of the compound is commonly assessed using Thin Layer Chromatography (TLC). A standard mobile phase for this analysis is a mixture of acetone (B3395972) and benzene (B151609) in a 1:3 ratio on silica (B1680970) gel plates. derpharmachemica.com Further characterization and confirmation of the structure and purity are achieved through elemental analysis for Carbon (C), Hydrogen (H), and Nitrogen (N), as well as spectroscopic methods including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. derpharmachemica.comrroij.com

Table 2: Purification and Purity Assessment Parameters

| Technique | Details | Outcome | Reference |

|---|---|---|---|

| Recrystallization | From Methanol | Yellow needles, m.p. 199.5°C (dec.) | derpharmachemica.com |

| Recrystallization | From Methylene chloride-hexane (for 4-methyl derivative) | Yellow needles, m.p. 197.5-198.5°C | rroij.comscispace.com |

| Thin Layer Chromatography (TLC) | Stationary Phase: Silica Gel Mobile Phase: Acetone-Benzene (1:3) | Purity check | derpharmachemica.com |

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Assignment and Isomer Differentiation

Proton NMR is fundamental for assigning the specific protons within the 1-Bromo-2,6-naphthyridin-3-amine structure and for distinguishing it from potential isomers, such as 1-amino-3-bromo-2,6-naphthyridine. The ¹H NMR spectrum of 1-Bromo-2,6-naphthyridin-3-amine, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for each proton on the naphthyridine core.

The structural assignment is confirmed by comparing the observed chemical shifts with those expected based on the electronic effects of the substituents. The amino group (-NH₂) at the C-3 position and the bromine atom at the C-1 position exert specific electronic influences that shield or deshield adjacent protons, leading to a unique spectral fingerprint. For instance, the position of the amino group is confirmed by the upfield shift of the proton at C-4. scispace.com

A study on the synthesis of 2,6-naphthyridines reported the following key features in the ¹H NMR spectrum of 1-Bromo-2,6-naphthyridin-3-amine: a broad band corresponding to the primary amino group protons, along with distinct singlets and doublets for the aromatic protons H-4, H-5, H-7, and H-8. scispace.com The differentiation from the potential isomer, 1-amino-3-bromo-2,6-naphthyridine, is decisively made by analyzing the chemical shift differences, which would be inconsistent with the alternative structure. scispace.com

Table 1: ¹H NMR Data for 1-Bromo-2,6-naphthyridin-3-amine

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| NH₂ | Broad band | s | - |

| H-4 | Singlet | s | - |

| H-5 | Singlet | s | - |

| H-7 | Doublet | d | 5.5 |

| H-8 | Doublet | d | 5.5 |

Data derived from studies on 2,6-naphthyridine (B1209661) synthesis. scispace.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Analysis

¹³C NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in 1-Bromo-2,6-naphthyridin-3-amine gives rise to a distinct signal, with its chemical shift influenced by its hybridization and the electronegativity of attached atoms.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 1-Bromo-2,6-naphthyridin-3-amine

| Carbon Atom | Predicted Chemical Shift Range (ppm) | Rationale |

|---|---|---|

| C-1 | 110-130 | Attached to electronegative Br |

| C-3 | 145-160 | Attached to electronegative NH₂ and adjacent to ring nitrogen |

| C-4 | 100-115 | Shielded by ortho-amino group |

| C-4a | 135-150 | Bridgehead carbon |

| C-5 | 140-155 | Aromatic C-H |

| C-7 | 120-135 | Aromatic C-H |

| C-8 | 115-130 | Aromatic C-H |

| C-8a | 140-155 | Bridgehead carbon, adjacent to ring nitrogen |

Predicted ranges are based on general naphthyridine data and known substituent effects. thieme-connect.de

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Complex Structure Confirmation

For complex molecules, one-dimensional NMR spectra can be crowded and difficult to interpret fully. Two-dimensional (2D) NMR techniques are employed to resolve overlapping signals and establish definitive atomic connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For 1-Bromo-2,6-naphthyridin-3-amine, a COSY spectrum would show a cross-peak between the H-7 and H-8 protons, confirming their connectivity within the same pyridine (B92270) ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for identifying quaternary carbons (those without attached protons) and for piecing together the entire molecular skeleton by observing correlations between, for example, the H-5 proton and carbons C-4, C-7, and C-8a.

While specific 2D NMR studies on 1-Bromo-2,6-naphthyridin-3-amine are not detailed in the available literature, the application of these techniques to similar substituted naphthyridine derivatives has been shown to be essential for resolving ambiguities in structural assignment. libretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 1-Bromo-2,6-naphthyridin-3-amine displays characteristic absorption bands that confirm the presence of the primary amine and the aromatic naphthyridine core.

Key vibrational modes observed in the IR spectrum include the N-H stretching of the primary amine, which typically appears as two distinct bands in the region of 3100-3500 cm⁻¹. scispace.com An N-H bending (deformation) vibration is also expected around 1630-1652 cm⁻¹. scispace.com The C=C and C=N stretching vibrations of the aromatic rings give rise to a series of bands in the 1350-1610 cm⁻¹ region. scispace.com

Table 3: Characteristic IR Absorption Bands for 1-Bromo-2,6-naphthyridin-3-amine

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3310, 3175 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 1652 | N-H Deformation (Bending) | Primary Amine (-NH₂) |

| 1610, 1564, 1481, 1424, 1355 | C=C and C=N Stretching | Aromatic Naphthyridine Rings |

Data obtained from experimental analysis. scispace.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The extended π-system of the 2,6-naphthyridine core gives rise to characteristic absorption bands in the UV-Vis spectrum.

The spectrum of 1-Bromo-2,6-naphthyridin-3-amine in methanol (B129727) shows several absorption maxima. The presence of the amino group at the 3-position causes a significant bathochromic (red) shift of the longest wavelength absorption band (α-band) compared to the unsubstituted 2,6-naphthyridine. cdnsciencepub.com This is attributed to the extension of the conjugated system through the lone pair of electrons on the amino nitrogen.

Table 4: UV-Vis Absorption Maxima for 1-Bromo-2,6-naphthyridin-3-amine in Methanol

| Band | Wavelength (λ_max, nm) | Molar Absorptivity (log ε) |

|---|---|---|

| α-band | 397 | 3.56 |

| p-band | 286 | 4.12 |

| β-band | 227 | 4.33 |

Data obtained from experimental analysis. scispace.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry is a powerful technique that provides the exact mass of a molecule with high precision, allowing for the determination of its elemental formula. For 1-Bromo-2,6-naphthyridin-3-amine (C₈H₆BrN₃), the calculated exact mass is approximately 222.9748 g/mol . st-andrews.ac.uk

HRMS analysis would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by two mass units (M and M+2).

In addition to accurate mass determination, the mass spectrum reveals fragmentation patterns that can provide further structural information. The fragmentation of 1-Bromo-2,6-naphthyridin-3-amine would likely involve initial cleavages such as the loss of the bromine atom or rearrangements involving the amino group. The stability of the aromatic naphthyridine ring system would likely result in a prominent molecular ion peak. libretexts.org Analysis of the fragment ions helps to confirm the connectivity of the atoms within the molecule.

Chromatographic Techniques for Purity Analysis and Isolation (e.g., TLC, HPLC)

The purity and isolation of 1-Bromo-2,6-naphthyridin-3-amine are critical for its characterization and subsequent use in research and development. Chromatographic techniques, particularly Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), are standard methods for assessing the purity of such heterocyclic compounds. While detailed HPLC methodologies for this specific compound are not extensively documented in publicly available literature, existing research provides insight into its purification and qualitative analysis by TLC and other methods.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a widely used technique for monitoring the progress of chemical reactions and for the initial assessment of compound purity. For 1-Bromo-2,6-naphthyridin-3-amine, a specific TLC method has been reported in the context of its synthesis. This method is instrumental in qualitatively observing the formation of the product and identifying the presence of starting materials or byproducts.

In a documented synthesis, the reaction progress was monitored using silica (B1680970) gel plates. derpharmachemica.com The mobile phase, or irrigant, employed was a mixture of acetone (B3395972) and benzene (B151609) in a 1:3 ratio. derpharmachemica.com This solvent system allows for the separation of the components of the reaction mixture based on their differential adsorption to the silica gel stationary phase.

TLC Parameters for 1-Bromo-2,6-naphthyridin-3-amine Analysis

| Parameter | Details |

|---|---|

| Stationary Phase | Silica Gel Plates |

| Mobile Phase (Irrigant) | Acetone-Benzene (1:3 v/v) |

| Referenced In | Synthesis of 2,6-naphthyridines |

It is important to note that while this TLC system is effective for monitoring the reaction, the specific Retention Factor (Rf) value for 1-Bromo-2,6-naphthyridin-3-amine has not been explicitly reported in the reviewed literature. The Rf value is a key parameter in TLC and is dependent on the specific conditions of the analysis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a premier technique for the quantitative analysis of compound purity. It offers high resolution and sensitivity, making it an essential tool in the final purity assessment of synthesized compounds. Commercial suppliers of 1-Bromo-2,6-naphthyridin-3-amine often provide purity data determined by HPLC, with purities of ≥98% being reported. avantorsciences.com This indicates that established HPLC methods for this compound exist within industrial and commercial laboratories.

However, detailed parameters of these HPLC methods, such as the specific column, mobile phase composition, flow rate, and detection wavelength, are not available in the surveyed scientific literature. The development of an HPLC method would typically involve screening various stationary phases (e.g., C18, C8) and mobile phase systems (e.g., acetonitrile/water, methanol/water with modifiers like formic acid or trifluoroacetic acid) to achieve optimal separation of the target compound from any impurities.

Isolation and Purification

Following its synthesis, 1-Bromo-2,6-naphthyridin-3-amine requires purification to remove unreacted starting materials, reagents, and any side products. One of the primary methods reported for the purification of this compound is recrystallization. In a documented procedure, the crude product, obtained as a yellow precipitate, was purified by recrystallization from methanol to yield yellow needles. derpharmachemica.com This technique relies on the differences in solubility between the desired compound and impurities in a given solvent.

While not explicitly detailed for this specific molecule in the available literature, column chromatography is another fundamental purification technique that would be applicable. This method would involve eluting the compound through a column packed with a stationary phase, such as silica gel, using an appropriate solvent system to separate it from impurities.

Computational Chemistry and Theoretical Investigations of 1 Bromo 2,6 Naphthyridin 3 Amine

Quantum Mechanical Calculations for Geometric and Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict the three-dimensional arrangement of atoms and the distribution of electrons, which in turn dictate the molecule's stability, reactivity, and interactions with other molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 1-bromo-2,6-naphthyridin-3-amine, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure. nih.govnih.gov This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. The resulting optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles. For instance, in a related compound, 2-amino-3-bromo-5-nitropyridine, DFT calculations have been used to determine its equilibrium geometry. nih.gov

Below is a hypothetical data table of selected optimized geometric parameters for 1-bromo-2,6-naphthyridin-3-amine, based on expected values from similar structures.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C3-N3 (Amine) | ~1.37 Å |

| C1-Br1 | ~1.89 Å | |

| N2-C1 | ~1.34 Å | |

| N6-C5 | ~1.33 Å | |

| Bond Angle | C1-C10-N2 | ~123° |

| Br1-C1-C10 | ~118° | |

| C3-N3-H | ~119° |

Note: These values are illustrative and based on calculations for analogous bromo-aminopyridine structures.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For molecules with a large HOMO-LUMO gap, a high kinetic stability and low chemical reactivity can be inferred. nih.gov

The HOMO and LUMO energies for 1-bromo-2,6-naphthyridin-3-amine can be calculated using DFT. The distribution of these orbitals reveals the regions of the molecule that are most likely to be involved in electron donation and acceptance.

A hypothetical table of FMO properties for 1-bromo-2,6-naphthyridin-3-amine is presented below.

| Property | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 |

Note: These values are illustrative and based on calculations for analogous bromo-aminopyridine structures.

Natural Bonding Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular interactions. nih.gov It provides a description of the Lewis structure of a molecule by analyzing the electron density. NBO analysis can reveal hyperconjugative interactions, which are stabilizing interactions that result from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions. For 1-bromo-2,6-naphthyridin-3-amine, NBO analysis would likely show significant electron delocalization within the naphthyridine ring system and between the amino group and the ring.

A hypothetical table of significant NBO interactions for 1-bromo-2,6-naphthyridin-3-amine is provided below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N3 | π(C1-C10) | ~45 |

| π(C4-C5) | π(N6-C7) | ~25 |

| LP(1) N2 | σ*(C1-Br1) | ~5 |

Note: These values are illustrative and based on calculations for analogous bromo-aminopyridine structures.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is a color-coded representation of the electrostatic potential on the electron density surface. Regions of negative potential, typically colored red, are susceptible to electrophilic attack, while regions of positive potential, colored blue, are prone to nucleophilic attack. For 1-bromo-2,6-naphthyridin-3-amine, the MEP map would likely show negative potential around the nitrogen atoms of the naphthyridine ring and the amino group, indicating their nucleophilic character. Conversely, the hydrogen atoms of the amino group and the region around the bromine atom might exhibit a positive potential, suggesting their electrophilic character.

Theoretical Prediction of Spectroscopic Properties

Computational methods can also be used to predict the spectroscopic properties of molecules, such as their UV-Vis spectra. These predictions can be compared with experimental data to confirm the identity and structure of a compound.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating UV-Vis spectra. sharif.edu This method calculates the excitation energies and oscillator strengths of electronic transitions. For aromatic and heteroaromatic compounds like 1-bromo-2,6-naphthyridin-3-amine, the UV-Vis spectrum is typically dominated by π–π* transitions. The simulated spectrum can provide information about the maximum absorption wavelengths (λmax) and the nature of the electronic transitions involved. For example, the primary absorption bands would likely correspond to transitions from the HOMO to the LUMO or other low-lying unoccupied orbitals.

A hypothetical table of predicted UV-Vis spectral data for 1-bromo-2,6-naphthyridin-3-amine is presented below.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| ~350 | ~0.3 | HOMO -> LUMO | π–π |

| ~280 | ~0.2 | HOMO-1 -> LUMO | π–π |

| ~250 | ~0.4 | HOMO -> LUMO+1 | π–π* |

Note: These values are illustrative and based on calculations for analogous bromo-aminopyridine and naphthyridine structures.

Prediction of Vibrational Frequencies and IR Spectra

Theoretical calculations, particularly those using density functional theory (DFT), are widely employed to predict the vibrational frequencies of molecules. researchgate.net These predictions are instrumental in the analysis and assignment of experimentally obtained infrared (IR) and Raman spectra. The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. Methods like B3LYP combined with basis sets such as 6-311+G(d,p) are commonly used for this purpose. researchgate.netresearchgate.net

The calculated frequencies often exhibit systematic errors due to the harmonic approximation and basis set limitations. nih.gov To improve accuracy, these raw frequencies are typically multiplied by a scaling factor, which is empirically determined to provide the best match with experimental data for related compounds. nih.gov

For 1-Bromo-2,6-naphthyridin-3-amine, a primary amine, characteristic vibrational modes are expected. The IR spectrum would feature distinct bands corresponding to N-H, C-N, C-Br, and various aromatic ring vibrations. Primary amines typically show two N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.com An N-H bending vibration is also expected around 1580-1650 cm⁻¹. orgchemboulder.com The C-N stretching vibration for aromatic amines is generally strong and appears in the 1250-1335 cm⁻¹ range. orgchemboulder.com

A hypothetical table of predicted, scaled vibrational frequencies for 1-Bromo-2,6-naphthyridin-3-amine is presented below, based on typical values for similar functional groups.

Table 1: Predicted Vibrational Frequencies for 1-Bromo-2,6-naphthyridin-3-amine

| Frequency Range (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3450 - 3350 | N-H Asymmetric Stretch | Stretching of the two N-H bonds out of phase. |

| 3350 - 3250 | N-H Symmetric Stretch | Stretching of the two N-H bonds in phase. orgchemboulder.com |

| 3100 - 3000 | Aromatic C-H Stretch | Stretching vibrations of C-H bonds on the naphthyridine ring. |

| 1650 - 1580 | N-H Bend (Scissoring) | Bending vibration of the H-N-H angle. orgchemboulder.com |

| 1610 - 1450 | C=C and C=N Ring Stretch | Stretching vibrations within the aromatic naphthyridine core. |

| 1335 - 1250 | Aromatic C-N Stretch | Stretching of the bond between the amino group and the aromatic ring. orgchemboulder.com |

| 910 - 665 | N-H Wag | Out-of-plane bending of the N-H bonds. orgchemboulder.com |

Mechanistic Insights from Computational Modeling

Mechanistic computational models are used to simulate the interactions between key molecular entities and the processes they undergo. nih.gov By solving mathematical equations that represent the underlying chemical reactions, these models provide detailed insights into reaction pathways, transition states, and the factors controlling reaction outcomes. nih.gov This approach is invaluable for understanding complex organic reactions, including those involving heterocyclic compounds like 1-Bromo-2,6-naphthyridin-3-amine.

Computational modeling is a critical tool for mapping the potential energy surfaces of chemical reactions. This allows for the determination of energetic pathways for processes such as cyclization and functionalization. For derivatives of 1-Bromo-2,6-naphthyridin-3-amine, this could involve modeling intramolecular cyclizations or intermolecular reactions like palladium-catalyzed cross-couplings (e.g., Suzuki, Heck, or Buchwald-Hartwig amination) at the C-Br bond.

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction profile can be constructed. The activation energy (the energy barrier that must be overcome) for each step can be determined, which allows chemists to predict the most kinetically favorable reaction pathway. For instance, in a multi-step synthesis, computational analysis can help identify potential side reactions and bottlenecks by comparing the activation energies of competing pathways, thereby guiding the optimization of reaction conditions.

The 1-Bromo-2,6-naphthyridin-3-amine scaffold has several non-equivalent positions on its aromatic rings, leading to questions of regioselectivity in substitution reactions, such as electrophilic aromatic substitution. Computational methods can predict the most likely site of reaction by evaluating the electronic properties of the molecule.

Several theoretical descriptors are used to predict regioselectivity:

Atomic Partial Charges: Calculating the distribution of electron density across the molecule (e.g., using Natural Bond Orbital analysis) can identify the most nucleophilic (electron-rich) or electrophilic (electron-poor) centers. In an electrophilic substitution, the reaction is most likely to occur at the carbon atom with the highest negative charge.

Frontier Molecular Orbitals (FMOs): The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity. For an electrophilic attack, the reaction site is often the atom where the HOMO density is largest.

Fukui Functions: These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed, providing a more sophisticated measure of local reactivity and site selectivity.

Reaction Intermediate Stability: Another approach involves modeling the potential intermediates that would be formed by the addition of an electrophile at each possible position. The pathway that proceeds through the most stable intermediate (the one with the lowest energy) is generally favored.

By analyzing these computational outputs, researchers can make robust predictions about which position on the naphthyridine ring is most susceptible to a given substitution reaction, guiding synthetic strategy.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (Conceptual Framework)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies aimed at developing correlation models that link the chemical structure of compounds with their biological activities or physicochemical properties, respectively. researchgate.net The fundamental goal is to create a mathematical model that can predict the activity or property of new, unsynthesized molecules. researchgate.net

The development of a QSAR/QSPR model for a series of derivatives based on the 1-Bromo-2,6-naphthyridin-3-amine scaffold would involve several key steps:

Data Set Generation: A series of analogue compounds would be synthesized and their biological activity (e.g., IC₅₀ value against a specific enzyme) or a physical property (e.g., solubility) would be experimentally measured.

Descriptor Calculation: For each molecule in the series, a set of numerical values known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and can be categorized as:

Electronic: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific conformational indices.

Hydrophobic: LogP (partition coefficient).

Topological: Indices describing molecular branching and connectivity.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to find a mathematical equation that best correlates the calculated descriptors with the observed activity or property. researchgate.net

Model Validation: The predictive power of the model is rigorously tested using statistical validation techniques. This often involves an external test set of compounds that were not used in the model's creation to ensure it can accurately predict the activity of new molecules.

The key features of QSAR/QSPR modeling include the prediction of a given response, the potential to reduce animal experimentation, the virtual screening of large chemical libraries, and the optimization of lead molecules in drug discovery. researchgate.net For the 1-Bromo-2,6-naphthyridin-3-amine series, a validated QSAR model could guide the design of new derivatives with enhanced biological activity by identifying the key structural features that positively or negatively influence the desired outcome.

Synthetic Applications and Derivatization Potential of 1 Bromo 2,6 Naphthyridin 3 Amine

Role as a Versatile Building Block in Naphthyridine Scaffold Diversification

1-Bromo-2,6-naphthyridin-3-amine is a highly versatile building block for the diversification of the naphthyridine scaffold due to its distinct reactive sites. The molecule possesses a bromine atom at the C1 position and an amino group at the C3 position, each offering orthogonal reactivity. The bromine atom is susceptible to a variety of metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, allowing for the introduction of carbon, nitrogen, oxygen, and sulfur-based substituents. mdpi.com Concurrently, the primary amino group can undergo a range of transformations, including acylation, alkylation, and condensation reactions.

This dual functionality allows chemists to selectively modify the molecule in a stepwise fashion, leading to a wide spectrum of derivatives. The strategic manipulation of these two reactive handles is fundamental to creating structural diversity around the core 2,6-naphthyridine (B1209661) framework. The position of the nitrogen atoms within the fused ring system influences the electron density and reactivity of the scaffold, making such building blocks attractive for creating novel compounds. ontosight.ai

Precursor for the Synthesis of Multi-Substituted Naphthyridines

The inherent reactivity of 1-Bromo-2,6-naphthyridin-3-amine makes it an ideal precursor for producing naphthyridines with multiple substitutions. The bromine atom at C1 is a key functional group for introducing diversity. It can be readily displaced or coupled, while the amino group at C3 provides another point for modification.

Common transformations include:

Palladium-catalyzed cross-coupling reactions: The bromo group is an excellent handle for Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): The bromine can be substituted by various nucleophiles, such as amines, alcohols, and thiols, often facilitated by the electron-withdrawing nature of the naphthyridine ring system. mdpi.com

Amine Derivatization: The amino group can be readily acylated with acid chlorides or anhydrides, reacted with sulfonyl chlorides to form sulfonamides, or condensed with aldehydes and ketones to form imines, which can be further reduced to secondary amines.

These reactions can be performed sequentially to build molecular complexity, yielding di- and tri-substituted naphthyridine derivatives. For instance, a Suzuki coupling at the C1 position followed by acylation of the C3-amino group would result in a disubstituted product with novel functionalities at both sites. This strategic functionalization is critical for structure-activity relationship (SAR) studies in drug discovery. ontosight.ai

| Position | Reaction Type | Reagents/Conditions | Resulting Functional Group |

|---|---|---|---|

| C1 (Bromo) | Suzuki Coupling | Aryl/alkyl boronic acid, Pd catalyst, base | -Aryl, -Alkyl |

| C1 (Bromo) | Buchwald-Hartwig Amination | Amine, Pd catalyst, base | -NHR, -NR₂ |

| C1 (Bromo) | Nucleophilic Substitution | Amine (R-NH₂), Cs₂CO₃, heat | -NHR |

| C3 (Amino) | Acylation | Acid chloride (RCOCl), base | -NHCOR |

| C3 (Amino) | Sulfonylation | Sulfonyl chloride (RSO₂Cl), base | -NHSO₂R |

| C3 (Amino) | Reductive Amination | Aldehyde/Ketone, reducing agent (e.g., NaBH(OAc)₃) | -NHCHR₂, -NHCR₃ |

Development of Chemical Libraries Based on the Naphthyridine Core

The creation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. The naphthyridine core is a well-established "privileged scaffold" due to its frequent appearance in bioactive molecules. The synthetic tractability of precursors like 1-Bromo-2,6-naphthyridin-3-amine makes them highly valuable for diversity-oriented synthesis. google.com

Researchers have utilized tetrahydronaphthyridine scaffolds to develop extensive compound libraries through reactions like urea (B33335) formation, amide coupling, and epoxide ring-opening. acs.orgnih.gov By applying a range of commercially available isocyanates, carboxylic acids, and epoxides to a naphthyridine core, libraries containing hundreds of unique members can be efficiently generated. acs.orgresearchgate.net This approach allows for a systematic exploration of the chemical space around the naphthyridine framework, increasing the probability of identifying hit compounds with desired biological activities. The ability to easily generate poly-substituted structures is key to this process. google.com

Utility in the Construction of Fused Heterocyclic Systems

Beyond simple substitution, 1-Bromo-2,6-naphthyridin-3-amine and its derivatives are instrumental in constructing more complex, fused polycyclic systems. encyclopedia.pubmdpi.com The functional groups on the naphthyridine ring can participate in intramolecular cyclization reactions to build additional rings, leading to novel heterocyclic architectures.

A prominent strategy is the intramolecular Povarov reaction, a type of [4+2] cycloaddition, which can be used to construct intricate nitrogen-containing polyheterocycles. nih.gov For example, after modification of the initial amine and bromo groups, newly introduced functionalities can be designed to react with each other, leading to ring fusion. Another powerful method is the intramolecular hetero-Diels-Alder reaction, which has been used to synthesize fused systems like 5,6-dihydrodibenzo[b,h] mdpi.comrsc.orgnaphthyridines. researchgate.net The synthesis of benzo[c]pyrazolo acs.orgnih.govnaphthyridines represents another instance where a naphthyridine precursor is elaborated into a more complex, fused structure through a sequence involving Michael addition, hydrolysis, and cyclization. rsc.org These advanced synthetic strategies significantly expand the structural diversity achievable from a simple naphthyridine starting material, providing access to unique and complex molecular frameworks.

Future Directions and Emerging Research Avenues

Novel Catalytic Systems for Advanced Transformations

The development of novel catalytic systems is paramount for achieving more efficient and selective transformations of 1-bromo-2,6-naphthyridin-3-amine. While traditional palladium-catalyzed cross-coupling reactions are established, research is moving towards more sustainable and versatile metal catalysts.

Rhodium-catalyzed [2+2+2] cycloadditions represent a powerful strategy for the construction of the 2,6-naphthyridine (B1209661) core itself, which can be further functionalized. acs.org Future work will likely focus on the late-stage functionalization of the pre-formed 1-bromo-2,6-naphthyridin-3-amine using rhodium catalysis, enabling the introduction of complex molecular fragments.

Manganese-based catalysts are emerging as cost-effective and less toxic alternatives to precious metals for C-N bond formation reactions, such as the N-alkylation of amines. beilstein-journals.org The application of these catalysts to the amino group of 1-bromo-2,6-naphthyridin-3-amine could provide direct and environmentally benign routes to novel derivatives.

Furthermore, the development of metal-organic frameworks (MOFs) as heterogeneous catalysts offers significant advantages in terms of reusability and process simplification. researchgate.net Designing MOFs with specific active sites tailored for the transformation of 1-bromo-2,6-naphthyridin-3-amine could lead to highly selective and efficient catalytic processes.

| Catalyst System | Potential Transformation on 1-Bromo-2,6-naphthyridin-3-amine | Advantages |

| Rhodium(I) complexes | C-H activation and annulation reactions | High efficiency and functional group tolerance acs.org |

| Manganese pincer complexes | N-alkylation of the 3-amino group | Use of abundant and low-toxicity metal beilstein-journals.org |

| Metal-Organic Frameworks (MOFs) | Various coupling and condensation reactions | Heterogeneous, reusable, and enhanced selectivity researchgate.net |

Continuous Flow Chemistry and Microreactor Technologies for Scalable Synthesis

The transition from batch to continuous flow manufacturing is a significant trend in the chemical industry, driven by the need for safer, more efficient, and scalable processes. beilstein-journals.orgcore.ac.uk Microreactor technology, with its superior heat and mass transfer, offers precise control over reaction parameters, which is particularly beneficial for highly exothermic or fast reactions. ethernet.edu.et

The synthesis of 1-bromo-2,6-naphthyridin-3-amine and its subsequent transformations are well-suited for microreactor applications. For instance, the diazotization of related amino-naphthyridines, a potentially hazardous step, can be performed with enhanced safety and control in a continuous flow setup. acs.orgresearchgate.net This approach minimizes the accumulation of unstable diazonium intermediates.

Future research will likely focus on developing integrated multi-step flow syntheses, where 1-bromo-2,6-naphthyridin-3-amine is generated and then immediately functionalized in a continuous stream, eliminating the need for isolation of intermediates. This "synthesis-on-demand" capability is highly attractive for producing libraries of derivatives for high-throughput screening. The use of chip microreactors can further enhance mixing efficiency, leading to faster reaction times and higher yields. beilstein-journals.org

Asymmetric Synthesis Approaches Utilizing 1-Bromo-2,6-naphthyridin-3-amine as a Chiral Precursor

Chiral amines are crucial components in a vast number of pharmaceuticals. nih.gov The amino group of 1-bromo-2,6-naphthyridin-3-amine presents an opportunity for its use as a precursor in asymmetric synthesis. While the direct use of this specific compound as a chiral precursor is not yet widely reported, the principles of asymmetric synthesis using chiral amines are well-established. researchgate.netsigmaaldrich.com

Future research could explore the resolution of racemic 1-bromo-2,6-naphthyridin-3-amine or its derivatives to obtain enantiomerically pure forms. These chiral building blocks could then be used in the synthesis of complex, biologically active molecules. Another avenue involves the use of the amino group as a directing group in asymmetric transformations on the naphthyridine core.

Organocatalysis, which utilizes small chiral organic molecules to induce enantioselectivity, is a rapidly growing field. researchgate.net Chiral secondary amines, for example, have been successfully employed in a variety of asymmetric reactions. mdpi.com Developing organocatalytic methods that can engage the amino group of 1-bromo-2,6-naphthyridin-3-amine or its derivatives would be a significant advancement.

| Asymmetric Approach | Potential Application with 1-Bromo-2,6-naphthyridin-3-amine | Key Advantage |

| Chiral Resolution | Separation of enantiomers for use as chiral building blocks. | Access to enantiopure starting materials. sigmaaldrich.com |

| Chiral Amine Catalysis | Use of the amino group to direct asymmetric transformations. | Introduction of stereocenters with high control. mdpi.com |

| Transition Metal Catalysis | Enantioselective coupling reactions at the bromo- position. | High efficiency and enantioselectivity. nih.gov |

Advanced Spectroscopic Characterization Techniques for Real-time Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, understanding reaction mechanisms, and ensuring process safety. mdpi.com Advanced spectroscopic techniques are increasingly being integrated into chemical synthesis workflows.

For the synthesis and transformations of 1-bromo-2,6-naphthyridin-3-amine, real-time NMR spectroscopy can provide detailed information about the formation of intermediates and products. mdpi.com The use of hyperpolarization techniques like Signal Amplification By Reversible Exchange (SABRE) can significantly enhance the NMR signal, allowing for the monitoring of reactions at very low concentrations. nih.gov

In-situ FTIR and Raman spectroscopy can also be employed, particularly in flow chemistry setups, to track the concentration of reactants and products. These techniques provide valuable kinetic data that can be used to develop robust and efficient synthetic processes.

| Spectroscopic Technique | Information Gained | Application in 1-Bromo-2,6-naphthyridin-3-amine Chemistry |

| Real-time NMR | Structural information on intermediates and products, reaction kinetics. | Mechanistic studies and optimization of reaction conditions. mdpi.com |

| In-situ FTIR/Raman | Functional group changes, concentration profiles. | Monitoring reaction progress in continuous flow systems. |

| Mass Spectrometry | Identification of reaction components and byproducts. | High-throughput reaction screening and impurity profiling. |

Synergistic Integration of Experimental and Computational Methodologies

The combination of experimental and computational chemistry provides a powerful approach to understanding and predicting chemical reactivity. nih.gov Density Functional Theory (DFT) calculations, for example, can be used to elucidate reaction mechanisms, predict the regioselectivity of reactions, and calculate the spectroscopic properties of molecules. researchgate.net

For 1-bromo-2,6-naphthyridin-3-amine, computational studies can help to rationalize the observed reactivity, such as the regioselectivity of bromination and other electrophilic substitution reactions. researchgate.net Molecular modeling can also be used to design new derivatives with desired electronic and steric properties for specific applications.

Quantitative Structure-Activity Relationship (QSAR) studies, which correlate the structural features of molecules with their biological activity or physical properties, can be used to guide the synthesis of new 1-bromo-2,6-naphthyridin-3-amine derivatives with enhanced performance. researchgate.net This integrated approach, where computational predictions are tested and refined by experimental results, will accelerate the discovery and development of new functional molecules based on the 2,6-naphthyridine scaffold.

Q & A

Q. How can researchers leverage factorial design to optimize multi-step syntheses?

- Methodological Answer : Apply a Taguchi orthogonal array (L9) to test three factors across three levels:

- Steps : Diazotization, bromination, purification.

- Factors : Acid concentration, reaction time, quenching method.

Analyze signal-to-noise ratios to identify robust conditions. Use Minitab or JMP for statistical modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.